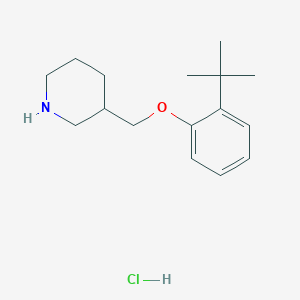amine CAS No. 1343649-84-2](/img/structure/B1397755.png)
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine
概要
説明
“(1-Methyl-1H-indol-5-yl)methylamine” is a compound with the empirical formula C10H12N2 . It is part of a class of organic compounds known as 3-alkylindoles . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3 . The molecular weight is 202.3 .
Physical and Chemical Properties Analysis
This compound is a solid . The SMILES string for this compound is Cn1ccc2cc(CN)ccc12 .
科学的研究の応用
Dual Inhibitor in Neurodegenerative Diseases
(1-Methyl-1H-indol-5-yl)methylamine derivatives have been studied for their role as dual inhibitors of cholinesterase and monoamine oxidase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. For example, one derivative, identified as MBA236, was found to inhibit both cholinesterase and monoamine oxidase effectively, indicating its therapeutic potential in neurodegenerative disorders (Bautista-Aguilera et al., 2014).
Synthesis and Structural Insights
The molecule's derivatives have been involved in various synthesis processes, providing insights into their structural characteristics and potential applications. For instance, the synthesis of certain derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its structural analysis have contributed to our understanding of molecular interactions such as hydrogen bonding, and weak C-H···O, C-H···π, and π···π interactions (Kukuljan et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds derived from (1-Methyl-1H-indol-5-yl)methylamine have shown antimicrobial and antioxidant properties. For instance, certain 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives demonstrated promising antibacterial, antifungal, and radical scavenging activities, highlighting their potential in developing new therapeutic agents (Saundane et al., 2013).
Application in Synthesis Procedures
The molecule and its derivatives have been utilized in various synthesis procedures. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, including a derivative of (1-Methyl-1H-indol-5-yl)methylamine, was described, showcasing the molecule's application in complex synthesis processes (Lifchits & Charette, 2008).
The applications of (1-Methyl-1H-indol-5-yl)methylamine and its derivatives in scientific research are broad and impactful, with implications in medical therapy, structural chemistry, and synthetic methodology. These findings underscore the molecule's versatility and potential in various scientific domains.
Safety and Hazards
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that (1-Methyl-1H-indol-5-yl)methylamine may interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that (1-Methyl-1H-indol-5-yl)methylamine may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Indole derivatives are known to be biologically active and have been found in many important synthetic drug molecules . This suggests that (1-Methyl-1H-indol-5-yl)methylamine may have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that (1-Methyl-1H-indol-5-yl)methylamine may have similar molecular and cellular effects.
生化学分析
Biochemical Properties
(1-Methyl-1H-indol-5-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (1-Methyl-1H-indol-5-yl)methylamine, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
(1-Methyl-1H-indol-5-yl)methylamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, (1-Methyl-1H-indol-5-yl)methylamine may impact metabolic pathways by altering the expression of genes involved in metabolism.
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-indol-5-yl)methylamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to changes in their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions can result in the modulation of gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-5-yl)methylamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although some degradation may occur . Long-term exposure to (1-Methyl-1H-indol-5-yl)methylamine may lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-5-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(1-Methyl-1H-indol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Indole derivatives can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the compound’s activity and effectiveness.
Subcellular Localization
(1-Methyl-1H-indol-5-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes.
特性
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLSMOEWWPUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
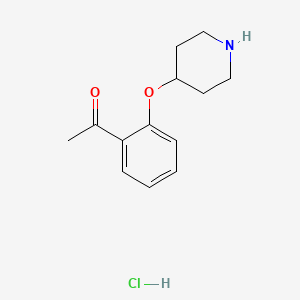
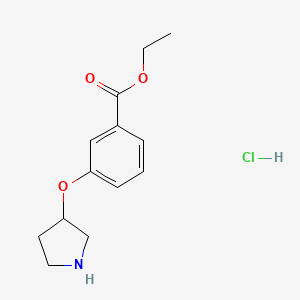
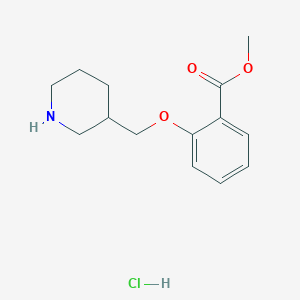
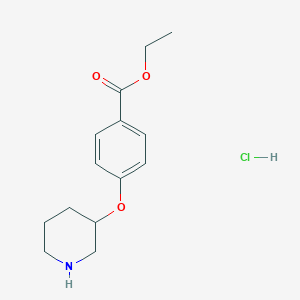
![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
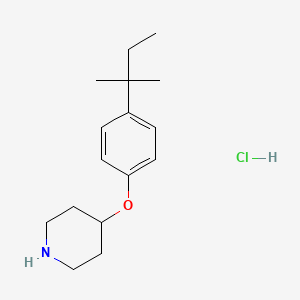
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
